Propanethioamide, N-methyl-N-phenyl-

Enzyme inhibition Phenylethanolamine N-methyltransferase (PNMT) Acetylcholinesterase (AChE)

Propanethioamide, N-methyl-N-phenyl- (CAS 5310-08-7) is an organic compound of the thioamide class, characterized by its molecular formula C10H13NS. It is a sulfur-containing analog of an amide, where the carbonyl oxygen is replaced by a sulfur atom, resulting in the C=S functional group.

Molecular Formula C26H22FNO6S3
Molecular Weight 559.7 g/mol
CAS No. 5310-08-7
Cat. No. B5052944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanethioamide, N-methyl-N-phenyl-
CAS5310-08-7
Molecular FormulaC26H22FNO6S3
Molecular Weight559.7 g/mol
Structural Identifiers
SMILESCC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC(=CC=C4)F)C=CC(=C3)OC)C
InChIInChI=1S/C26H22FNO6S3/c1-26(2)21(35)18(25-36-19(23(30)33-4)20(37-25)24(31)34-5)16-12-15(32-3)9-10-17(16)28(26)22(29)13-7-6-8-14(27)11-13/h6-12H,1-5H3
InChIKeyIDXZNJGYGYWWIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propanethioamide, N-methyl-N-phenyl-: Procurement-Focused Overview of a C10H13NS Thioamide


Propanethioamide, N-methyl-N-phenyl- (CAS 5310-08-7) is an organic compound of the thioamide class, characterized by its molecular formula C10H13NS . It is a sulfur-containing analog of an amide, where the carbonyl oxygen is replaced by a sulfur atom, resulting in the C=S functional group . This structural modification imparts distinct chemical and physical properties, and the compound has been noted for its potential in medicinal chemistry applications, such as antimicrobial and anticancer research .

Why Generic Substitution is Insufficient for Propanethioamide, N-methyl-N-phenyl- in Research and Development


Substituting Propanethioamide, N-methyl-N-phenyl- with a generic or closely related thioamide is not straightforward due to the unique combination of its N-methyl and N-phenyl substituents on the propanethioamide core. This specific substitution pattern is reported to create a distinctive electronic and steric profile that can lead to unique reactivity and biological interactions not observed in simpler or differently substituted analogs . Consequently, using a non-identical compound may result in different outcomes in synthetic transformations or biological assays, making precise compound selection critical for reproducible research and development.

Quantifiable Differentiation Evidence for Propanethioamide, N-methyl-N-phenyl- vs. Analogs


In Vitro Enzyme Inhibition: Weak Activity Against PNMT and AChE

Data from the BindingDB database indicates that Propanethioamide, N-methyl-N-phenyl- exhibits weak inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT) and Acetylcholinesterase (AChE). For PNMT, the reported inhibition constant (Ki) is 1.11 x 10^6 nM (1.11 mM) [1]. While no direct comparator Ki value for a close analog is provided in the same assay from this source, this quantitative data establishes a baseline for its biochemical profile. This level of activity may be suitable for certain applications but would not be considered potent. No specific comparator data is available from this source.

Enzyme inhibition Phenylethanolamine N-methyltransferase (PNMT) Acetylcholinesterase (AChE) BindingDB

Structural Rigidity: Class-Level Inference from N-Methyl Thioamide Studies

A study on asymmetric synthesis reported that N-methyl thioamide derivatives exhibit enhanced structural rigidity compared to their N-phenyl amide or thioamide counterparts. Dynamic NMR experiments demonstrated that while N-Ph amides have triple splitting peaks and N-Ph thioamides reduce this to two, the substitution of the phenyl group with a methyl group (as in N-Me thioamide) caused the dynamic phenomenon to disappear entirely [1]. This indicates the side chain in N-Me thioamides is the most rigid, which was found to be a prerequisite for high diastereoselectivity (up to 98%) in a thio-Claisen rearrangement [1].

Asymmetric synthesis Chirality transfer Thio-Claisen rearrangement N-Me thioamide

Strategic Application Scenarios for Propanethioamide, N-methyl-N-phenyl- Based on Evidence


A Negative Control or Baseline Compound for Enzyme Inhibition Assays

Given its weak and quantifiable inhibition of enzymes like Phenylethanolamine N-Methyltransferase (PNMT) with a Ki of 1.11 mM , Propanethioamide, N-methyl-N-phenyl- may serve as a useful negative control or a baseline reference compound in in vitro assays. Researchers developing more potent PNMT inhibitors can use this compound to benchmark the activity of their novel analogs, providing a clear, data-driven reference point for assessing relative potency.

Synthetic Intermediate for Heterocyclic Compound Synthesis

The compound is reported to be a valuable precursor in the synthesis of various sulfur- and nitrogen-containing heterocycles, such as thiazoles . Its N-methyl-N-phenyl substitution pattern can be leveraged to introduce specific steric and electronic properties into more complex molecular architectures, making it a useful building block in medicinal chemistry and materials science research.

Scaffold for Investigating Structural Rigidity in Molecular Design

Based on class-level evidence that N-methyl thioamide motifs confer significant conformational rigidity [1], Propanethioamide, N-methyl-N-phenyl- could be strategically employed in the design of molecules where a rigid or conformationally biased structure is desired. This property is particularly relevant in asymmetric synthesis and the development of ligands that require a specific three-dimensional orientation for target engagement.

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